Silacyclobutane, 1,1-bis(1-methylethyl)-
Description
Significance of Organosilicon Cyclic Compounds in Advanced Chemical Science
Organosilicon cyclic compounds are a class of molecules that have demonstrated considerable promise in diverse areas of advanced chemical science. Their utility stems from the unique properties imparted by the inclusion of a silicon atom within a cyclic framework. These compounds are key precursors and building blocks for a variety of functional materials. researchgate.net
In materials science, cyclic organosilanes are foundational to the synthesis of polysilanes and polycarbosilanes, polymers with intriguing electronic and physical properties. dtic.mil For example, polysilanes, which feature a silicon backbone, exhibit electron delocalization and have been studied as molecular analogs for elemental silicon, with potential applications in electronics. dtic.mil Furthermore, certain organosilicon polymers serve as preceramic materials, which upon heating can be converted into silicon carbide fibers, important reinforcing materials for high-strength metals used in advanced aerospace and power generation technologies. dtic.mil
The incorporation of silicon into cyclic structures also makes them promising candidates for the development of novel optoelectronic and biologically active substances. oup.com The distinct bonding and stereochemistry around the silicon atom, compared to carbon, allow for the synthesis of unique molecular architectures that are otherwise difficult to achieve. oup.com Researchers are actively developing new synthetic methods, such as palladium-catalyzed reactions, to create a wider variety of these silicon-containing cyclic compounds to explore their full potential. oup.com
Overview of Silacyclobutane (B14746246) as a Core Building Block
Among the various cyclic organosilicon compounds, silacyclobutanes—four-membered rings containing one silicon and three carbon atoms—stand out as particularly valuable building blocks in chemical synthesis. Their significance is largely due to the inherent ring strain of the four-membered ring. This strain makes them susceptible to ring-opening reactions, most notably ring-opening polymerization (ROP), providing a controlled route to high-molecular-weight polycarbosilanes. researchgate.net
Polycarbosilanes, which have a backbone of alternating silicon and carbon atoms, are of great interest for their potential applications as ceramic precursors and functional materials for electronics and batteries. researchgate.net The ROP of silacyclobutane monomers allows for the synthesis of polymers with well-defined structures and properties. The substituents on the silicon atom of the silacyclobutane ring play a crucial role in determining the characteristics of the resulting polymer.
The general reactivity of the silacyclobutane ring makes it a versatile intermediate. Beyond polymerization, the strained Si-C bonds can be selectively cleaved to participate in various chemical transformations, enabling the construction of more complex molecular architectures. This reactivity is analogous to that of highly strained all-carbon bicyclobutanes, which are known for their utility in generating molecular complexity through strain-release reactions.
Research Trajectories for 1,1-bis(1-methylethyl)silacyclobutane within Broader Silacyclobutane Studies
The specific compound, Silacyclobutane, 1,1-bis(1-methylethyl)-, also known as 1,1-diisopropylsilacyclobutane, represents a targeted variation of the basic silacyclobutane structure. Research into such substituted silacyclobutanes is driven by the understanding that the nature of the alkyl or aryl groups attached to the silicon atom significantly influences the monomer's reactivity and the properties of the resulting polymers.
While extensive research has been conducted on silacyclobutanes with smaller substituents, such as 1,1-dimethylsilacyclobutane, specific academic studies focusing solely on 1,1-bis(1-methylethyl)silacyclobutane are less prevalent in publicly accessible literature. However, the research trajectory for this compound can be inferred from the broader context of silacyclobutane chemistry. The primary area of investigation for this monomer would be its behavior in ring-opening polymerization.
The key research questions for 1,1-bis(1-methylethyl)silacyclobutane would include:
Polymerizability: How readily does the monomer undergo ROP compared to less sterically hindered analogs like 1,1-dimethylsilacyclobutane? The bulky bis(1-methylethyl) groups at the 1-position are expected to exert significant steric hindrance, which could affect the polymerization kinetics and the achievable molecular weight of the polymer.
Catalyst Systems: Identifying effective catalysts for the ROP of this sterically demanding monomer is a critical research goal. Studies often explore platinum-based catalysts or anionic initiators like butyllithium for silacyclobutane polymerization. researchgate.netresearchgate.net
Polymer Properties: A central research trajectory involves characterizing the physical and chemical properties of the resulting poly(1,1-diisopropylsilacyclobutane). This includes determining its thermal stability, mechanical properties, and solubility, and comparing these to other polycarbosilanes. The bulky isopropyl groups are anticipated to influence chain packing and intermolecular forces, likely resulting in a polymer with different thermal and mechanical characteristics than its dimethyl counterpart.
In essence, research on Silacyclobutane, 1,1-bis(1-methylethyl)- is aimed at expanding the library of available polycarbosilanes and understanding the structure-property relationships that govern these materials. By systematically varying the steric and electronic nature of the substituents on the silacyclobutane monomer, chemists can fine-tune the properties of the resulting polymers for specific high-performance applications.
Chemical Data for Silacyclobutane, 1,1-bis(1-methylethyl)-
Below are the computed chemical and physical properties for the compound.
| Property | Value |
|---|---|
| Molecular Formula | C9H20Si |
| Molecular Weight | 156.34 g/mol |
| IUPAC Name | 1,1-di(propan-2-yl)silacyclobutane |
| Canonical SMILES | CC(C)[Si]1(CCC1)C(C)C |
| InChI Key | WBPXQNDBCYVBFB-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
63647-96-1 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
1,1-di(propan-2-yl)siletane |
InChI |
InChI=1S/C9H20Si/c1-8(2)10(9(3)4)6-5-7-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
ROVHTTUVPPETCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(CCC1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Silacyclobutane and Its Derivatives
Classical and Contemporary Approaches to Silacyclobutane (B14746246) Scaffold Construction
The construction of the silacyclobutane ring has traditionally relied on several key synthetic strategies. These methods, while foundational, often face limitations, prompting the development of more contemporary approaches.
Intramolecular Wurtz-Type Coupling Strategies
The intramolecular Wurtz-type coupling is a classical method for the formation of cyclic compounds, including silacyclobutanes. This reaction typically involves the reductive cyclization of a 1,3-dihaloalkylsilane using an alkali metal, such as sodium or magnesium. For the synthesis of a 1,1-dialkylsilacyclobutane, the logical precursor would be a di(halo-n-propyl)diorganosilane.
While conceptually straightforward, the Wurtz reaction is often hampered by low yields due to competing side reactions, such as elimination and intermolecular coupling. The harsh reaction conditions required can also limit its applicability with more complex or functionalized substrates. Nevertheless, it remains a historically significant and occasionally utilized method for the synthesis of simple silacyclobutanes.
[2+2] Cycloaddition Pathways for Ring Formation
[2+2] Cycloaddition reactions represent another important avenue for the construction of four-membered rings. In the context of silacyclobutane synthesis, this can involve the reaction of a molecule containing a silicon-carbon double bond (a silene) with an alkene. However, the high reactivity and transient nature of silylenes often make their generation and subsequent cycloaddition challenging.
Alternative [2+2] cycloaddition strategies may involve the reaction of a silylene, a silicon analogue of a carbene, with an alkene. These reactions can provide a more direct route to the silacyclobutane core. The success of these cycloadditions is highly dependent on the nature of the substituents on both the silylene and the alkene, with steric hindrance playing a significant role in the feasibility of the reaction.
Utility of Dichlorosilane (B8785471) with Cyclobutene (B1205218) Derivatives in Synthesis
While less commonly documented for the specific synthesis of 1,1-disubstituted silacyclobutanes, the reaction of dichlorosilanes with pre-formed cyclobutene derivatives could in principle offer a pathway to the target scaffold. This approach would likely involve a hydrosilylation or a related addition reaction across the double bond of the cyclobutene, followed by subsequent functionalization or reduction of the chloro groups on the silicon atom. The feasibility of this approach would depend on the reactivity of the specific dichlorosilane and the cyclobutene derivative, as well as the ability to control the regioselectivity of the addition.
Catalytic Silylene Transfer Reactions for Substituted Silacyclobutanes
More modern approaches to silacyclobutane synthesis have focused on the development of catalytic methods that offer milder reaction conditions and greater functional group tolerance. Among these, catalytic silylene transfer reactions have emerged as a powerful tool.
Silylene Transfer to Allylic Sulfides
A significant advancement in the synthesis of substituted silacyclobutanes involves the metal-catalyzed silylene transfer to allylic sulfides. prepchem.com This method provides a desirable alternative to the more traditional and often lower-yielding classical approaches. prepchem.com The reaction proceeds via a formal 1,2-sulfide migration, leading to the formation of the silacyclobutane ring rather than the initially expected silacyclopropane (B577268). prepchem.com
A variety of metal catalysts can be employed for this transformation, with silver trifluoroacetate (B77799) (AgO2CCF3) often proving to be optimal. prepchem.com The reaction can even proceed in the absence of a catalyst at elevated temperatures, although the catalytic variant offers milder conditions and improved efficiency. prepchem.com
Table 1: Metal Catalysts for Silylene Transfer to Allylic Sulfide (B99878) prepchem.com
| Entry | Catalyst | Temperature (°C) | Yield (%) |
| 1 | AgO2CCF3 | 22 | 72 |
| 2 | AgOTf | 22 | 61 |
| 3 | Ag3PO4 | 22 | 70 |
| 4 | (CuOTf)·2PhMe | 22 | 42 |
| 5 | CuBr | 22 | 63 |
| 6 | CuI | 22 | 35 |
| 7 | AuBr3 | 22 | 58 |
| 8 | None | 80 | 45 |
As determined by 1H NMR spectroscopic analysis relative to an internal standard (PhSiMe3).
This methodology has been shown to be general for a variety of substituted allylic sulfides, affording the corresponding silacyclobutanes in moderate to good yields. The diastereoselectivity of the reaction can be influenced by the steric bulk of the substituents on the allylic sulfide. prepchem.com For instance, an increase in steric hindrance at the α-position of the allylic sulfide can lead to higher diastereoselectivity, albeit sometimes at the cost of lower chemical yield. prepchem.com
Mechanistic Investigations of 1,2-Sulfide Migration in Silylene Transfer Processes
The mechanism of the formal 1,2-sulfide migration in the silylene transfer to allylic sulfides has been a subject of investigation. A likely pathway involves the initial formation of an episulfonium ion intermediate. prepchem.com In this proposed mechanism, the electrophilic silylenoid species reacts with the allylic sulfide to generate the episulfonium ion. prepchem.com
Subsequent ring-opening of this intermediate by the silicon species, concurrent with the closure of the four-membered ring, leads to the formation of the silacyclobutane product. prepchem.com Crossover experiments have indicated that the 1,2-sulfide migration occurs primarily through a stepwise, intramolecular mechanism, with only trace amounts of crossover products observed. prepchem.com This supports the intermediacy of a species where the sulfide and silyl (B83357) fragments remain associated before rearranging to the final product. prepchem.com
Development of Highly Efficient Synthetic Routes for Heterocyclic Silanes
The synthesis of silacycles, such as silacyclobutane and its derivatives, has garnered considerable attention due to their unique chemical properties and potential applications in medicinal chemistry, materials science, and organic synthesis. nih.govfrontiersin.org The development of highly efficient synthetic routes is crucial for accessing these versatile structures. nih.govfrontiersin.org Modern strategies often employ transition-metal catalysis to achieve high selectivity and functional group tolerance. nih.govfrontiersin.org
A primary challenge in synthesizing silacycles is the controlled formation of carbon-silicon (C-Si) bonds within a cyclic framework. frontiersin.org Efficient methodologies have been developed that leverage the activation of C-Si, silicon-hydrogen (Si-H), and silicon-silicon (Si-Si) σ-bonds, as well as the cyclization of various organosilane precursors. nih.govfrontiersin.org
One prominent strategy involves the transition metal-catalyzed functionalization of the strained C-Si σ-bond in small ring silacycles like silacyclobutanes. nih.govfrontiersin.org This approach utilizes the inherent ring strain as a thermodynamic driving force for the reaction. nih.govfrontiersin.org For example, palladium catalysts have been effectively used in the coupling-cyclization of silacyclobutanes. nih.gov The general mechanism begins with the oxidative addition of the C-Si bond to a low-valent metal catalyst, followed by insertion of an unsaturated component (like an alkyne or enone) and subsequent reductive elimination to form a larger, more complex silacycle. nih.gov
Another powerful approach is the intramolecular coupling and cyclization involving Si-H bonds. nih.govfrontiersin.org This includes the silylation of C-H bonds in alkanes and arenes, as well as the hydrosilylation of alkenes and alkynes. nih.govfrontiersin.org Rhodium and iridium complexes have been shown to catalyze the oxidative addition of the Si-H bond, which then facilitates the activation of a C-H bond and reductive elimination to forge the C-Si bond and close the ring. nih.gov
Furthermore, the activation of the relatively weak Si-Si σ-bond in disilanes presents an efficient pathway for synthesizing silacycles. nih.govfrontiersin.org Palladium-catalyzed reactions of strained cyclic disilanes with activated alkynes can yield disilacycloheptenes, demonstrating the utility of this method. nih.govfrontiersin.org
The table below summarizes some of the efficient, transition metal-catalyzed synthetic routes developed for heterocyclic silanes.
Interactive Data Table: Transition Metal-Catalyzed Syntheses of Silacycles
| Catalytic Strategy | Catalyst System (Example) | Starting Material | Reactant | Product Type | Ref |
|---|---|---|---|---|---|
| C-Si Bond Activation | Palladium(0) Complex | Silacyclobutane | Alkyne | 1-Sila-2-cyclohexene | nih.govacs.org |
| C-Si Bond Activation | Palladium(II) Complex | Silacyclobutane | Trisylhydrazone | Silacyclopentane | nih.gov |
| Silylene Transfer | Silver Triflate (AgOTf) | Allylic Sulfide | Silylenoid | Substituted Silacyclobutane | thieme-connect.com |
| Si-H Bond Functionalization | Rhodium(I) or Iridium(I) Complex | Hydrosilane with Aryl Moiety | - | Silaarene | nih.gov |
| Si-Si Bond Activation | Palladium(II) Complex | Strained Cyclic Disilane | Activated Alkyne | Disilacycloheptene | nih.govfrontiersin.org |
Recent advancements have also focused on enantioselective syntheses. For instance, a palladium-catalyzed enantioselective desymmetrization of silacyclobutanes with alkynes has been developed to produce silicon-stereogenic 1-sila-2-cyclohexenes with high enantioselectivity. acs.org This method proposes a catalytic cycle involving oxidative cyclization, σ-bond metathesis, and reductive elimination. acs.org
Similarly, highly efficient palladium(II)-catalyzed carbene insertion into the C-Si bonds of silacyclobutanes has been reported. nih.gov Using trisylhydrazones as carbenoid precursors, this reaction yields silacyclopentanes with excellent enantioselectivity and demonstrates a broad substrate scope. nih.gov Mechanistic studies suggest a cycle of oxidative addition of the C-Si bond to palladium, migratory insertion of the carbenoid, and final reductive elimination. nih.gov These methods represent significant progress in the efficient and precise construction of complex heterocyclic silanes.
Reaction Mechanisms and Chemical Reactivity of Silacyclobutanes
Unimolecular Decomposition Pathways and Ring-Opening Processes
The high ring strain inherent in the four-membered ring of silacyclobutane (B14746246) derivatives makes them susceptible to ring-opening reactions upon thermal or photochemical stimulation. These unimolecular decomposition pathways are fundamental to their chemistry and are pivotal in their application as precursors for silicon-containing materials. The cleavage can occur at either the carbon-carbon or silicon-carbon bonds of the ring, leading to a variety of reactive intermediates and stable products.
The pyrolysis of silacyclobutanes is a well-studied process that primarily yields a silene and an olefin. For the parent 1,1-disubstituted silacyclobutane, the decomposition typically results in the formation of a correspondingly substituted silene and ethylene (B1197577). This transformation can proceed through different mechanistic pathways, including stepwise processes involving diradical intermediates or a concerted pericyclic reaction.
One of the principal stepwise mechanisms for the thermal decomposition of silacyclobutanes involves the initial cleavage of the C-C bond within the ring. This homolytic cleavage results in the formation of a 1,4-diradical intermediate. For a compound like 1,1-bis(1-methylethyl)silacyclobutane, this would be a silicon-centered and a carbon-centered radical separated by two methylene (B1212753) groups. This diradical is not typically isolated but rapidly undergoes subsequent reactions. The primary fate of this intermediate is the cleavage of the remaining central bond (the Si-C bond) to yield the final products: 1,1-diisopropylsilene and ethylene. Studies on analogous compounds, such as 1,1-dimethyl-1-silacyclobutane (DMSCB), have demonstrated that the formation of ethene via an initial C-C bond cleavage is a dominant pathway. nih.gov The decomposition of diradicals resulting from C-C bond cleavage in 1,3-disilacyclobutanes has been shown to be an exothermic process. researchgate.net
An alternative stepwise mechanism involves the initial homolytic cleavage of one of the two equivalent silicon-carbon bonds in the ring. This process also forms a diradical intermediate, in this case, a 1,4-diradical with the radical centers on a silicon and a carbon atom. This intermediate can then undergo further rearrangement and fragmentation. Theoretical calculations on related structures have indicated that the enthalpies for ring-opening via Si-C bond cleavage are significant, ranging from 65.0 to 76.4 kcal/mol for 1,3-disilacyclobutanes. researchgate.net Experimental studies on the decomposition of DMSCB on a heated tungsten filament provided evidence for a stepwise process initiated by the cleavage of a ring Si-C bond, which leads to the formation of propene and dimethylsilylene. nih.gov This pathway competes with the C-C cleavage route, although the formation of ethene via C-C cleavage was found to be the dominant process. nih.gov
| Bond Cleavage Type | Enthalpy Range (kcal/mol) |
|---|---|
| Si-C Bond Cleavage | 65.0 - 76.4 |
| C-C Bond Cleavage | 58.0 - 64.9 |
Besides the stepwise radical mechanisms, a concerted [2+2] cycloreversion pathway has been explored theoretically. In this mechanism, the Si-C and C-C bonds break simultaneously through a four-centered transition state to directly yield the silene and ethylene products. For the thermal decomposition of 1,1-dimethyl-1-silacyclobutane, the reaction was initially proposed to be a concerted process. rsc.org However, subsequent theoretical and experimental work has largely favored the stepwise diradical mechanisms, particularly in the gas phase. Theoretical studies on 1,3-disilacyclobutane have shown that the stepwise cycloreversion is kinetically favored over the concerted route. researchgate.net
In addition to the primary decomposition into silene and ethylene, other competitive pathways exist. As mentioned, initial Si-C bond cleavage can lead to different fragmentation products. For instance, the decomposition of 1-methylsilacyclobutane (MSCB) on a hot filament yields propene and methylsilylene as one of the primary pathways. nih.gov This occurs via ring opening to a diradical, followed by a hydrogen shift and fragmentation. The decomposition of deuterated silacyclobutane has been shown to proceed through the formation of n-propylsilylene, which can then reversibly form a silacyclopropane (B577268) before ultimately decomposing to silylene and propene. researchgate.net Therefore, for 1,1-bis(1-methylethyl)silacyclobutane, a competing pathway could involve isomerization and fragmentation to produce propene and (1-methylethyl)propylsilylene or related silylene species.
Hot-Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD (Cat-CVD), is a technique used to produce silicon-containing thin films. acs.orgscispace.com Silacyclobutanes are effective single-source precursors in this process due to their high ring strain, which facilitates thermal decomposition at lower temperatures. researchgate.net In an HWCVD reactor, the precursor gas is passed over a heated metal filament (typically tungsten or tantalum). acs.orgscholaris.ca
The decomposition of silacyclobutanes on the hot wire is a catalytic process. nih.govnajah.edu Studies on MSCB and DMSCB have shown that the activation energies for decomposition in an HWCVD reactor are significantly lower than those calculated for gas-phase thermal pyrolysis, indicating that the heterogeneous reactions on the hot wire surface are dominant. nih.govnih.govrsc.org
The primary decomposition on the filament generates highly reactive species such as silenes, silylenes, and alkyl radicals. nih.govresearchgate.net For example, 1-methylsilacyclobutane (MSCB) decomposes on the filament via three main pathways to produce:
Ethene and methylsilene rsc.org
Propene and methylsilylene rsc.org
Methyl radicals (from exocyclic Si-CH₃ bond cleavage) nih.govrsc.org
| Decomposition Pathway | Products | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Ring Opening to Propene + Silylene | Propene + Methylsilylene | 68.7 ± 1.3 to 86.6 |
| Exocyclic Si-CH₃ Cleavage | Methyl Radical | 46.7 ± 2.5 to 106 |
These initial reactive species then enter the gas phase and undergo secondary reactions before reaching the substrate. acs.orgscispace.com The gas-phase chemistry is complex and involves competition between free-radical chain reactions and reactions of the silene/silylene species. nih.gov For instance, silenes can undergo dimerization to form disilacyclobutanes. nih.gov The nature of these gas-phase intermediates is crucial as they are the precursors to film growth and ultimately determine the properties of the deposited material. acs.orgscispace.com At lower filament temperatures, free-radical reactions can be as important as silene chemistry, but as the temperature increases, silene-based reactions tend to predominate. nih.gov
Gas-Phase Reaction Chemistry in Hot-Wire Chemical Vapor Deposition (HWCVD) Systems
Cycloreversion Studies and Orbital Symmetry in Silacyclobutane Systems
The [2+2] cycloreversion of silacyclobutanes into a silene and an alkene is a pericyclic reaction, and as such, its mechanism can be analyzed through the principles of orbital symmetry conservation, as famously articulated by Woodward and Hoffmann.
[2+2] Cycloreversion of Parent Silacyclobutane and Alkyl-Substituted Derivatives
The thermal [2+2] cycloreversion of cyclobutane (B1203170) to two ethene molecules is a classic example of a reaction that is "forbidden" by the Woodward-Hoffmann rules to proceed via a concerted, suprafacial-suprafacial pathway. Similarly, the cycloreversion of silacyclobutane and its alkyl-substituted derivatives to a silene and ethene faces the same orbital symmetry constraints.
Computational studies on the parent silacyclobutane (SCB), 1-methyl-1-silacyclobutane (B1599263) (MSCB), and 1,1-dimethyl-1-silacyclobutane (DMSCB) have provided significant insights into this process. These studies serve as a valuable model for understanding the behavior of Silacyclobutane, 1,1-bis(1-methylethyl)-. The presence of alkyl substituents on the silicon atom has been shown to influence the energetics of the reaction, but the fundamental mechanistic questions remain the same.
Comparative Analysis of Concerted Versus Stepwise Cycloreversion Mechanisms
The "forbidden" nature of the concerted suprafacial-suprafacial [2s+2s] pathway has led to extensive investigation of alternative mechanisms. Two primary alternatives are considered: a stepwise diradical mechanism and a concerted, but geometrically distinct, pathway.
Stepwise Mechanism: As discussed in section 3.1.2.1, this mechanism involves the initial cleavage of a ring bond to form a 1,4-diradical intermediate, which then cleaves the second bond. This pathway avoids the high-energy, symmetry-forbidden transition state of the concerted [2s+2s] process. For silacyclobutane, calculations suggest that the formation of the diradical intermediate is the rate-determining step.
Concerted Mechanism: While the [2s+2s] pathway is forbidden, a concerted pathway that is "allowed" by orbital symmetry is the suprafacial-antarafacial [2s+2a] pathway. This mechanism requires a twisting of one of the reacting components as the bonds are broken, which can introduce significant steric strain, particularly with bulky substituents.
The following table presents calculated activation enthalpies for the stepwise cycloreversion of 1,3-disilacyclobutane, which provides a comparative basis for understanding the energetics of similar four-membered rings.
| Reaction Pathway | Activation Enthalpy (ΔH₀‡) (kcal/mol) |
|---|---|
| Stepwise Cycloreversion | 66.1 |
| Concerted Cycloreversion | 77.3 |
For 1,3-disilacyclobutane, the stepwise mechanism is clearly favored over the concerted pathway. rsc.org A similar preference for the stepwise mechanism is generally expected for other silacyclobutane derivatives, including 1,1-bis(1-methylethyl)silacyclobutane.
Identification and Characterization of Orbital Symmetry-Allowed and Forbidden Transition States ([2s+2s] and [2s+2a])
Detailed quantum chemical calculations have been instrumental in identifying and characterizing the transition states for both the symmetry-forbidden and symmetry-allowed concerted pathways.
[2s+2s] Transition State: The suprafacial-suprafacial transition state is characterized by a planar or near-planar arrangement of the four core atoms of the ring. This geometry leads to an unfavorable interaction between the highest occupied molecular orbital (HOMO) of one reacting fragment and the lowest unoccupied molecular orbital (LUMO) of the other, resulting in a high activation barrier.
[2s+2a] Transition State: The suprafacial-antarafacial transition state involves a significant puckering and twisting of the ring. This contorted geometry allows for a bonding interaction between the HOMO and LUMO, thus making the reaction symmetry-allowed. However, the steric strain associated with achieving this geometry can also lead to a high activation energy.
Computational studies on silacyclobutane and its methyl-substituted derivatives have successfully located both the [2s+2s] and [2s+2a] transition states. The relative energies of these transition states, along with the transition state for the stepwise diradical pathway, determine the preferred reaction mechanism. For silacyclobutane itself, the concerted [2s+2a] pathway is kinetically more favorable than the [2s+2s] pathway at lower temperatures. However, for methyl-substituted silacyclobutanes, the [2s+2s] pathway is favored at lower temperatures, with the [2s+2a] pathway becoming more competitive at higher temperatures. The increasing steric bulk of the isopropyl groups in Silacyclobutane, 1,1-bis(1-methylethyl)- would likely further disfavor the sterically demanding [2s+2a] transition state.
The table below, based on data for silacyclobutane (SCB), 1-methyl-1-silacyclobutane (MSCB), and 1,1-dimethyl-1-silacyclobutane (DMSCB), illustrates the kinetic competition between the [2s+2s] and [2s+2a] pathways.
| Compound | More Favorable Pathway |
|---|---|
| Silacyclobutane (SCB) | [2s+2a] |
| 1-Methyl-1-silacyclobutane (MSCB) | [2s+2s] |
| 1,1-Dimethyl-1-silacyclobutane (DMSCB) | [2s+2s] |
Given this trend, it is highly probable that for Silacyclobutane, 1,1-bis(1-methylethyl)-, the concerted [2s+2s] pathway would be kinetically favored over the [2s+2a] pathway if the reaction were to proceed through a concerted mechanism. However, the stepwise diradical pathway is generally considered to be the most likely mechanism for the thermal cycloreversion of silacyclobutanes.
Substituent and Temperature Effects on Cycloreversion Kinetics
The thermal decomposition, or cycloreversion, of silacyclobutanes is a reaction of significant interest, with both substituents on the silicon atom and temperature playing crucial roles in the kinetics and mechanism of this process. The pyrolysis of 1,1-disubstituted-1-silacyclobutanes typically yields corresponding 1,3-disilacyclobutanes and ethylene. nih.gov
Computational studies on silacyclobutane (SCB) and its methyl-substituted derivatives, such as 1-methyl-1-silacyclobutane (MSCB) and 1,1-dimethyl-1-silacyclobutane (DMSCB), have revealed the existence of competing pathways for concerted cycloreversion. dntb.gov.uarsc.org In addition to the well-known orbital symmetry-forbidden supra-supra [2s+2s] transition state, a symmetry-allowed supra-antara [2s+2a] transition state has been identified. dntb.gov.uarsc.org
The kinetic competition between these two pathways is influenced by both methyl substitution and temperature. dntb.gov.uarsc.org For the parent silacyclobutane, the [2s+2a] pathway is kinetically more favorable at 0 K and 298 K. dntb.gov.uarsc.org However, for methyl-substituted silacyclobutanes like MSCB and DMSCB, the [2s+2s] pathway is favored at these lower temperatures. dntb.gov.uarsc.org As the temperature increases, the [2s+2a] route becomes the more favorable pathway for MSCB and DMSCB at temperatures above 600 K and 1800 K, respectively. dntb.gov.uarsc.org
Substituents on the silicon atom also impact the stability of the diradical intermediate that can be formed through the stepwise rupture of a Si-C bond. dntb.gov.uarsc.org An increase in the number of methyl groups on the silicon atom leads to a less stable diradical intermediate. dntb.gov.uarsc.org While the provided research focuses on methyl substituents, these findings suggest that bulkier alkyl groups, such as the 1-methylethyl groups in Silacyclobutane, 1,1-bis(1-methylethyl)-, would also significantly influence the cycloreversion kinetics, likely through steric effects on the transition states and the stability of any radical intermediates.
Table 1: Effect of Temperature and Substitution on Preferred Cycloreversion Pathway
| Compound | Temperature (K) | Kinetically Favored Pathway |
| Silacyclobutane (SCB) | 0, 298 | [2s+2a] |
| 1-Methyl-1-silacyclobutane (MSCB) | 0, 298 | [2s+2s] |
| 1-Methyl-1-silacyclobutane (MSCB) | > 600 | [2s+2a] |
| 1,1-Dimethyl-1-silacyclobutane (DMSCB) | 0, 298 | [2s+2s] |
| 1,1-Dimethyl-1-silacyclobutane (DMSCB) | > 1800 | [2s+2a] |
Transition Metal-Catalyzed Transformations of Silacyclobutanes
Rhodium-Catalyzed Reactions
Rhodium complexes are effective catalysts for a variety of transformations involving silacyclobutanes, enabling the formation of valuable organosilicon compounds. rsc.org These reactions often proceed through mechanisms involving the activation of C-Si and C-H bonds.
Rhodium-catalyzed intermolecular silylation of terminal alkynes with silacyclobutanes provides a direct route to tetraorganosilanes containing a C(sp)-Si bond. nih.gov Similarly, the rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes using water as a reactant yields silanols. nih.gov
Density Functional Theory (DFT) calculations have shown that the C(sp)-H silylation of alkynes and the O-H silylation of water proceed through a similar catalytic cycle, contrary to previously distinct proposed mechanisms. rsc.org The reaction is not a simple cycloaddition but involves the direct activation of the C(sp)-H bond of the alkyne or the O-H bond of water. nih.govrsc.org
The true active catalytic species in these transformations has been identified as a [Rh]-H (rhodium-hydride) species. rsc.orgpku.edu.cn This active catalyst is generated in situ from a rhodium precatalyst, such as a [Rh]-Cl complex, upon reaction with the silacyclobutane substrate. rsc.org Computational and experimental studies have confirmed that the reaction often exhibits an induction period, which corresponds to the formation of the active [Rh]-H catalyst. pku.edu.cn
The refined catalytic cycle, initiated by the active [Rh]-H species, involves several key elementary steps: rsc.org
C-Si Bond Activation: The catalytic cycle begins with the insertion of the rhodium catalyst into a C-Si bond of the silacyclobutane ring. rsc.orgpku.edu.cn
C-H Bond Formation: This is followed by steps that lead to the formation of a C-H bond.
C(sp)-H Bond Activation / σ-Bond Metathesis: The rhodium intermediate then activates the C(sp)-H bond of the alkyne or undergoes σ-bond metathesis with the O-H bond of water. rsc.org
Reductive Elimination: The final key step is the reductive elimination of the C-Si bond, which releases the silylated product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. rsc.org
The choice of ligand coordinated to the rhodium center is critical for controlling the chemoselectivity of the reaction, particularly in the reaction of silacyclobutanes with alkynes. rsc.org Different ligands can lead to the formation of distinct products.
For instance, in the reaction between silacyclobutane and an alkyne, the use of the BINAP ligand can lead to a different outcome compared to using triphenylphosphine (B44618) (PPh₃). rsc.org This divergence is attributed to the steric hindrance imposed by the bulky BINAP ligand during the alkyne insertion step. rsc.org This steric clash can disfavor the alkyne insertion pathway, thereby promoting an alternative pathway such as Si-Cl bond reductive elimination, leading to a different product. rsc.org The use of specific chiral phosphoramidite (B1245037) ligands has also been shown to induce enantioselectivity in the formation of Si-stereogenic silanols from the hydrolysis of silacyclobutanes. nih.gov
Enantioselective Synthesis and the Construction of Silicon-Stereogenic Centers
The creation of silicon-stereogenic centers, where the silicon atom is a center of chirality, is a significant objective in organosilicon chemistry due to the potential applications of chiral silanes in materials science and asymmetric synthesis. nih.govescholarship.org While the direct enantioselective synthesis of a silicon-stereogenic center in 1,1-bis(1-methylethyl)silacyclobutane is not extensively documented, the general strategies employed for other silanes provide a framework for how this could be achieved.
The primary approach involves the desymmetrization of a prochiral silane (B1218182) precursor. For instance, in related systems, the enantioselective hydrosilylation of diynes with dihydrosilanes, catalyzed by a palladium complex with a chiral ligand, has been shown to produce Si-stereogenic enynes with high enantiomeric excess (ee). nih.gov The success of such reactions is highly dependent on the careful design of chiral ligands that can effectively discriminate between the prochiral faces of the silicon precursor.
Another strategy involves the enantioselective, intermolecular insertion of carbenes into Si-H bonds, catalyzed by dirhodium(II) carboxylates. escholarship.org This method has been successful in creating silicon-stereogenic centers in a variety of prochiral silanes, with enantioselectivities influenced by the steric and electronic properties of both the silane and the carbene precursor. Although these methods have not been specifically reported for 1,1-bis(1-methylethyl)silacyclobutane, they represent the current state of the art for the asymmetric synthesis of silicon-chiral compounds.
Palladium-Catalyzed Ring-Opening and Cross-Coupling Reactions
Palladium catalysts are highly effective in promoting the ring-opening of silacyclobutanes, enabling their use in a variety of cross-coupling reactions. These transformations leverage the release of ring strain as a thermodynamic driving force.
The palladium-catalyzed functionalization of the C-Si sigma bond in silacyclobutanes is a powerful tool for carbon-carbon bond formation. The generally accepted mechanism for these cross-coupling reactions involves several key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the silacyclobutane, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. uvic.ca
In the context of 1,1-dialkylsilacyclobutanes, these reactions can be coupled with cyclization strategies to build more complex molecular architectures. The choice of ligands on the palladium catalyst is crucial for controlling the efficiency and selectivity of these processes.
The initial and often rate-determining step in the palladium-catalyzed reactions of silacyclobutanes is the oxidative addition of the strained C-Si bond to a low-valent palladium center, typically Pd(0). This step involves the cleavage of the endocyclic C-Si bond and the formation of a palladasilacyclopentane intermediate. Mechanistic studies on related Pd(II) dialkyl complexes have provided insights into the ligand substitution and activation processes that precede the oxidative addition step. uvic.cachemrxiv.orgresearchgate.netresearchgate.net
Once the palladasilacyclopentane is formed, it can undergo further reactions, such as intramolecular insertion of an alkyne. This has been observed in palladium-catalyzed reactions of silacyclobutanes with acetylenes, leading to the formation of new cyclic organosilicon compounds.
The high ring strain of the silacyclobutane ring is a key factor that drives its reactivity in transition metal-catalyzed reactions. This strain energy is released upon ring-opening, providing a significant thermodynamic driving force for the initial oxidative addition step. The reactivity of silacycles is inversely proportional to their ring size, with smaller, more strained rings being more reactive.
This inherent reactivity of the strained four-membered ring allows for mechanistic pathways that are not accessible to less strained, larger silacycles. For example, the ease of the C-Si bond cleavage in silacyclobutanes enables their participation in a wider range of catalytic cycles compared to their five- or six-membered counterparts.
A representative example of a palladium-catalyzed ring-opening reaction is shown in the table below, illustrating the typical conditions and outcomes for such transformations with related substrates.
| Catalyst | Ligand | Reactant | Product | Yield (%) |
| Pd(OAc)₂ | PCy₃ | Aryl cyclopropyl (B3062369) ketone | (E)-1-Arylbut-2-en-1-one | 23-89 |
This table presents data for a related palladium-catalyzed ring-opening of cyclopropyl ketones to illustrate the general reactivity principle, as specific data for 1,1-bis(1-methylethyl)silacyclobutane was not available. rsc.org
Nickel-Catalyzed Chemodivergent Reactions with Alkynes
Nickel catalysis offers a cost-effective and versatile alternative to palladium for the activation of silacyclobutanes. Notably, nickel catalysts have been shown to mediate chemodivergent reactions of silacyclobutanes with alkynes, where the reaction outcome can be controlled by the choice of ligand. nih.govresearchgate.netrepec.org
In these reactions, a common nickel-silacycloheptene intermediate is proposed. The fate of this intermediate, and thus the final product, is determined by the steric and electronic properties of the ligand on the nickel center. With a sterically hindered N-heterocyclic carbene (NHC) ligand, β-hydride elimination is suppressed, leading to a [4+2] annulation product (a silacyclohexene). In contrast, the use of a phosphine (B1218219) ligand facilitates β-hydride elimination, resulting in a ring-opened allyl vinylsilane. nih.govresearchgate.net
Furthermore, the use of a chiral phosphine ligand can induce asymmetry in the ring-opening reaction, leading to the formation of silicon-stereogenic allyl vinylsilanes with high enantioselectivity. nih.gov This highlights the power of ligand design in controlling both the chemo- and stereoselectivity of these transformations.
The following table summarizes the ligand-dependent chemodivergence in the nickel-catalyzed reaction of a silacyclobutane with an internal alkyne.
| Silacyclobutane (SCB) | Alkyne | Catalyst | Ligand | Product Type | Yield (%) | Enantiomeric Ratio (er) |
| 1q | Diphenylacetylene | Ni(cod)₂ | IPr | Cycloaddition | 73 | - |
| 1q | Diphenylacetylene | Ni(cod)₂ | PPh₃ | Ring-opening | 85 | - |
| 1c | Diphenylacetylene | Ni(cod)₂ | Chiral Phosphine | Ring-opening | 85 | 92:8 |
| 1q | 4-Octyne | Ni(cod)₂ | Chiral Phosphine | Ring-opening | 85 | 74:26 |
Data adapted from a study on nickel-catalyzed divergent reactions of silacyclobutanes with internal alkynes. nih.gov
Copper- and Zinc-Catalyzed Insertion Reactions
The use of copper and zinc catalysts in reactions involving the ring-opening of silacyclobutanes is less developed compared to palladium and nickel catalysis. However, the known reactivity of these metals with other strained ring systems suggests potential for future applications.
Copper catalysts have been shown to mediate radical cascade reactions of simple cyclobutanes, leading to functionalized cyclobutenes. nih.govrsc.org While this is not a direct insertion reaction, it demonstrates the ability of copper to promote the cleavage of C-C bonds in a four-membered ring. Copper has also been utilized in the ring-opening of other strained systems, such as aziridines, with diboron (B99234) reagents. nih.gov The application of these copper-catalyzed methodologies to silacyclobutanes could provide novel pathways for their functionalization.
Zinc is most commonly associated with the formation of organozinc reagents for use in cross-coupling reactions, such as the Negishi coupling. The in situ formation of organozinc species from alkyl halides and zinc metal can be achieved under mechanochemical conditions, and these reagents can then be coupled with aryl halides in a palladium-catalyzed process. organic-chemistry.org While direct zinc-catalyzed insertion reactions of silacyclobutanes are not well-documented, the potential for zinc to mediate transmetalation or act as a Lewis acid in conjunction with another catalyst could be an area for future exploration.
Due to the limited specific research in this area for silacyclobutanes, detailed reaction mechanisms and data tables for copper- and zinc-catalyzed insertion reactions are not currently available.
Diverse Reaction Pathways and Molecular Rearrangements
The unique structural features of 1,1-diisopropylsilacyclobutane, particularly the bulky isopropyl groups attached to the silicon atom, influence its reactivity and the stability of its intermediates and products. The following sections delve into specific reaction pathways that have been investigated for this and related silacyclobutane systems.
Carbonyl Insertion Reactions and Regioselectivity
Carbonyl insertion into the silicon-carbon bonds of silacyclobutanes represents a powerful method for ring expansion and the synthesis of six-membered silicon-containing heterocycles. While specific studies on 1,1-diisopropylsilacyclobutane are not extensively detailed in the available literature, the general mechanism of carbonyl insertion into metal-alkyl bonds provides a foundational understanding. These reactions are typically catalyzed by transition metals and proceed via a migratory insertion mechanism. umb.eduumb.edu The regioselectivity of such insertions is a critical aspect, determining which silicon-carbon bond of the silacyclobutane ring is cleaved and where the carbonyl group is inserted.
In principle, the insertion of a carbonyl group into one of the endocyclic Si-C bonds of 1,1-diisopropylsilacyclobutane would lead to the formation of a silacyclopentanone derivative. The regioselectivity would be influenced by steric and electronic factors, with the bulky isopropyl groups on the silicon atom playing a significant role in directing the approach of the carbonyl-containing reactant and the subsequent bond cleavage and formation steps.
Insertion Reactions with Lithium Carbenoids
Lithium carbenoids are versatile reagents in organic synthesis, known for their ability to participate in cyclopropanation and insertion reactions. The reaction of lithium carbenoids with silacyclobutanes could potentially lead to ring expansion or the formation of other functionalized organosilanes. The mechanism of such reactions generally involves the nucleophilic attack of the carbenoid on the substrate. researchgate.netnih.gov
Spontaneous Ring Opening and Rearrangement of Hexacoordinate Silacyclobutane Complexes
Hexacoordinate silicon complexes of silacyclobutanes have been shown to undergo spontaneous ring opening and molecular rearrangement under mild conditions without the need for a catalyst. researchgate.netfigshare.com These reactions involve the formation of a new carbon-carbon bond and the closure of a new chelate ring. The specific rearrangement product is dependent on the presence of α-protons in the complex. researchgate.netfigshare.com
While the general phenomenon has been established for silacyclobutane derivatives, detailed studies focusing on hexacoordinate complexes of 1,1-diisopropylsilacyclobutane are limited. The bulky isopropyl groups would be expected to influence the stability of the hexacoordinate complex and the kinetics of the ring-opening and rearrangement processes.
Formation and Dynamics of Pentacoordinate Intramolecular Silacyclobutane Complexes
The formation of pentacoordinate intramolecular complexes is a key feature of the chemistry of organosilicon compounds. In the context of silacyclobutanes, intramolecular coordination can lead to the formation of hypervalent species with distinct reactivity. nih.gov
Ligand exchange at the silicon center in pentacoordinate complexes is a fundamental process that governs their dynamic behavior. The mechanism of ligand exchange can proceed through associative or dissociative pathways. libretexts.org In an associative mechanism, the incoming ligand coordinates to the silicon center before the departure of the leaving group, proceeding through a higher-coordinate intermediate. In a dissociative mechanism, the leaving group departs first, generating a lower-coordinate intermediate that is then trapped by the incoming ligand. libretexts.org
For pentacoordinate complexes derived from 1,1-diisopropylsilacyclobutane, the bulky isopropyl groups would sterically hinder an associative pathway, potentially favoring a dissociative mechanism for ligand exchange. The specific mechanism would also be influenced by the nature of the other ligands attached to the silicon atom and the solvent.
Pentacoordinate silicon complexes are known for their fluxional behavior, undergoing rapid intramolecular rearrangements. These dynamic processes can be studied using techniques such as variable-temperature NMR spectroscopy to determine the energy barriers associated with the rearrangements. nih.gov
For a pentacoordinate intramolecular complex of 1,1-diisopropylsilacyclobutane, several conformational dynamics are possible, including pseudorotation processes that interchange axial and equatorial ligands. The energy barriers for these rearrangements would be influenced by the strain of the silacyclobutane ring and the steric interactions of the isopropyl groups. Computational studies can provide valuable insights into the potential energy surfaces of these complexes and the transition states connecting different conformers, allowing for a detailed analysis of the rearrangement barriers.
Advanced Computational and Theoretical Investigations of Silacyclobutanes
Application of Quantum Chemical Calculation Methodologies
Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and reactivity. A variety of methods, ranging from high-accuracy ab initio techniques to computationally efficient density functional theory, are applied to study silacyclobutane (B14746246) systems. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational cost.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for studying complex chemical systems. For silacyclobutanes, these high-level calculations are particularly useful for understanding reaction pathways and electronic structures where electron correlation effects are significant.
Møller-Plesset Perturbation Theory (MP2) is a widely used method that improves upon the Hartree-Fock approximation by including electron correlation. It is often employed to calculate accurate geometries and energy barriers. For instance, MP2 calculations have been successfully used to determine the structures of silacyclobutane and its derivatives, as well as to compute the barriers for ring inversion. researchgate.netacs.org In studies of the [2+2] cycloreversion of silacyclobutane and its methyl-substituted derivatives, MP2 theory was one of the key methods used to explore the reaction pathways. nih.govacs.org
Complete Active Space Self-Consistent Field (CASSCF) is a specialized multiconfigurational method essential for describing electronic states that cannot be represented by a single Slater determinant. stackexchange.com This includes situations like bond breaking/formation, electronically excited states, and molecules with significant diradical character. gatech.edu The CASSCF method involves selecting a subset of orbitals (the "active space") within which all possible electronic configurations are considered, providing a qualitatively correct description of complex electronic structures. stackexchange.com It has been instrumental in studying the concerted and stepwise cycloreversion mechanisms of silacyclobutanes, helping to identify transition states and intermediates that are multiconfigurational in nature. nih.govacs.org
Coupled Cluster (CC) methods are among the most accurate quantum chemical techniques available for single-reference systems. They are often considered the "gold standard" for calculating energies. Coupled cluster theory was applied alongside MP2 and CASSCF to provide a comprehensive understanding of the energetics of the cycloreversion reactions of silacyclobutane and its derivatives, offering benchmark-quality data on the reaction barriers. nih.govacs.org For a molecule like 1,1-bis(1-methylethyl)silacyclobutane, these methods would be crucial for obtaining highly accurate predictions of its stability and reactivity.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable combination of accuracy and computational efficiency. nih.gov DFT methods model electron correlation via a functional of the electron density, making them suitable for studying large molecules like 1,1-bis(1-methylethyl)silacyclobutane.
DFT is extensively used for structural elucidation, predicting geometric parameters such as bond lengths and angles with high accuracy. nih.gov High-level DFT computations have been employed to calculate the infrared and Raman spectra of silacyclobutane and its derivatives, showing remarkable agreement with experimental data. researchgate.netacs.org These calculations have also been used to reassign spectral bands and characterize signature vibrations, such as the α-CH2 in-phase wagging vibration found in all silacyclobutanes. researchgate.netacs.org Furthermore, DFT is a powerful tool for exploring reaction mechanisms, mapping potential energy surfaces, and calculating activation energies for various chemical transformations. mdpi.com
Multiconfigurational Self-Consistent Field (MCSCF) is a general term for methods that use a linear combination of multiple electron configurations to describe the electronic wavefunction. gatech.edu CASSCF is the most common type of MCSCF calculation. stackexchange.com These methods are necessary when the single-reference approach of Hartree-Fock theory breaks down, which is common in the study of reaction transition states, excited states, and molecules with near-degenerate orbitals. gatech.edu
In the context of silacyclobutanes, MCSCF methods are vital for accurately modeling processes like thermal cycloreversion. For example, in the study of silacyclobutane and its methyl derivatives, CASSCF was used to explore both the symmetry-forbidden and symmetry-allowed concerted reaction pathways, as well as stepwise routes involving diradical intermediates. nih.govacs.org The ability of MCSCF to handle complex electronic structures is critical for understanding the stability of these intermediates and the competition between different reaction channels. nih.govacs.org For 1,1-bis(1-methylethyl)silacyclobutane, MCSCF calculations would be essential for investigating similar reactive processes, where the bulky substituents could influence the energies of different electronic states.
Theoretical Characterization of Molecular Structure and Conformational Dynamics
The four-membered ring of silacyclobutane is not planar. It adopts a puckered conformation to relieve ring strain. The substituents on the silicon atom, such as the two isopropyl groups in 1,1-bis(1-methylethyl)silacyclobutane, significantly influence the ring's geometry and the dynamics of its conformational changes.
Theoretical calculations are ideally suited to quantify the puckered nature of the silacyclobutane ring. The key parameter describing this puckering is the dihedral angle. Ab initio and DFT calculations have been performed to compute the structures and dihedral angles of puckering for silacyclobutane and its derivatives. researchgate.netacs.org For the parent silacyclobutane, the calculated dihedral angle is approximately 35°, which agrees well with experimental values. researchgate.netacs.org Substituents on the silicon atom alter this angle; for example, in 1,1-difluoro- and 1,1-dichlorosilacyclobutane, the calculated angles are 29° and 31°, respectively. researchgate.netacs.org For 1,1-bis(1-methylethyl)silacyclobutane, the steric bulk of the isopropyl groups would be a primary determinant of the preferred ring conformation and the precise value of the puckering angle.
| Compound | Calculated Dihedral Angle of Puckering | Reference |
|---|---|---|
| Silacyclobutane (SCB) | 35° | researchgate.netacs.org |
| 1,1-difluorosilacyclobutane | 29° | researchgate.netacs.org |
| 1,1-dichlorosilacyclobutane | 31° | researchgate.netacs.org |
The puckered silacyclobutane ring can invert through a planar transition state. The energy required for this process is known as the barrier to planarity or the ring inversion barrier. This barrier can be accurately calculated using theoretical methods. For the parent silacyclobutane, the barrier calculated at the MP2/cc-pVTZ level of theory is 523 cm⁻¹ (1.50 kcal/mol). researchgate.netacs.org Substituents significantly affect this barrier. Electronegative halogen atoms, for instance, alter the barrier height, with calculated values of 186 cm⁻¹ for the difluoro derivative and 433 cm⁻¹ for the dichloro derivative. researchgate.netacs.org In the case of 1,1-bis(1-methylethyl)silacyclobutane, steric interactions between the bulky isopropyl groups would be expected to play a major role in determining the energy barrier for conformational changes, a parameter that can be precisely quantified through computational modeling.
| Compound | Calculated Zero-Point-Corrected Barrier to Planarity (cm⁻¹) | Reference |
|---|---|---|
| Silacyclobutane (SCB) | 523 | researchgate.netacs.org |
| 1,1-difluorosilacyclobutane | 186 | researchgate.netacs.org |
| 1,1-dichlorosilacyclobutane | 433 | researchgate.netacs.org |
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Theoretical chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For silacyclobutanes, computational studies have been instrumental in mapping out the complex potential energy surfaces that govern their thermal decomposition and catalyzed transformations. These investigations allow for the precise characterization of fleeting transition states and reactive intermediates, offering a level of detail that is often difficult to achieve experimentally.
The thermal decomposition of silacyclobutanes is a subject of significant academic and practical interest, as these compounds serve as precursors for the formation of silicon-containing polymers and materials. Computational studies have been central to understanding the mechanistic pathways of these reactions. The primary decomposition route for silacyclobutanes is a [2+2] cycloreversion, yielding a silene and an alkene.
Theoretical investigations have mapped the potential energy surface for this process, revealing that the reaction is not a concerted pericyclic reaction as might be predicted by Woodward-Hoffmann rules. Instead, computational models, including multiconfigurational self-consistent field (MCSCF) wave functions, indicate that the most favorable pathway involves the initial cleavage of a carbon-carbon bond within the four-membered ring. This bond scission leads to the formation of a diradical intermediate. The transition state for this initial C-C bond cleavage represents a significant energy barrier on the potential energy surface. For the parent silacyclobutane, subsequent cleavage of a silicon-carbon bond in the diradical intermediate leads to the final products.
While specific calculations for 1,1-bis(1-methylethyl)silacyclobutane are not extensively documented in the literature, the established mechanism for other silacyclobutanes provides a robust framework for understanding its decomposition. The bulky bis(1-methylethyl) groups at the silicon atom are expected to influence the energetics of the reaction, potentially altering the activation barriers for bond cleavage and the stability of the resulting intermediates.
A comparative look at the activation barriers for the cycloreversion of 1,3-disilacyclobutane highlights the preference for a stepwise mechanism. The following table showcases the calculated activation enthalpies for both concerted and stepwise pathways.
| Reaction Pathway | Activation Enthalpy (ΔH‡) at 0 K (kcal/mol) |
| Concerted Cycloreversion | 77.3 |
| Stepwise Cycloreversion | 66.1 |
This data for 1,3-disilacyclobutane suggests that diradical-mediated pathways are significantly more favorable.
A key strength of computational chemistry is its ability to characterize the structure and energetics of highly reactive, short-lived intermediates that are challenging to observe directly. In the thermal decomposition of silacyclobutanes, the formation of a 1,4-diradical is a critical step. Theoretical calculations have provided detailed information about the geometry of these diradical species. For the parent silacyclobutane, the initial C-C bond cleavage leads to a ·CH₂SiH₂CH₂CH₂· diradical. Computational studies suggest that this diradical exists preferentially in a trans conformation.
The alternative pathway, involving the initial cleavage of a Si-C bond to form a ·SiH₂CH₂CH₂CH₂· diradical, has been shown to be energetically less favorable. The transition state leading to this silicon-centered diradical is calculated to be nearly 6 kcal/mol higher in energy than the transition state for C-C bond cleavage. This computational finding is in agreement with experimental observations, which indicate that the primary products arise from the pathway involving the carbon-centered diradical.
For 1,1-bis(1-methylethyl)silacyclobutane, the corresponding diradical intermediate would feature the bulky isopropyl groups on the silicon atom. These substituents would undoubtedly influence the geometry and electronic structure of the diradical, a factor that could be precisely modeled through further computational studies.
Beyond thermal decomposition, the reactions of silacyclobutanes can be steered along different pathways through the use of transition-metal catalysts. These catalyzed reactions, often involving the ring-opening of the silacyclobutane, are of great synthetic utility. Computational studies, particularly using DFT, have become essential for elucidating the mechanisms of these complex catalytic cycles.
Theoretical investigations of transition-metal-catalyzed reactions of silacyclobutanes have explored various mechanistic possibilities, including oxidative addition, reductive elimination, and migratory insertion steps. These calculations help to identify the rate-determining step of the catalytic cycle and to understand the role of the catalyst and its ligands in promoting the desired transformation. For instance, computational modeling has been applied to understand the ring-opening polymerization of cyclic esters, providing insights into the coordination of the monomer to the metal center and the energetics of the initiation and propagation steps.
Theoretical Contributions to Spectroscopic Analysis and Interpretation
Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For silacyclobutanes, theoretical calculations have been instrumental in assigning complex vibrational spectra and in understanding the electronic structure of radical cations.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a wealth of information about the structure and bonding within a molecule. However, the interpretation of experimental spectra, particularly for complex molecules, can be challenging. Computational methods, such as DFT and ab initio calculations, can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.
For silacyclobutane and its derivatives, theoretical calculations have been used to compute the full vibrational spectra. These calculations have allowed for the reassignment of several weaker spectral bands that were previously ambiguous. A notable finding from these studies is the identification of a signature band around 1130 cm⁻¹ in the infrared spectra of silacyclobutanes, which arises from the α-CH₂ in-phase wagging vibration. The frequency of this mode is significantly influenced by the adjacent silicon atom.
Furthermore, DFT calculations have revealed that some of the wagging and twisting motions of the CH₂ group next to the silicon atom in silacyclobutanes have frequencies that are much lower than those in typical organic molecules. The table below presents a selection of calculated vibrational frequencies for the parent silacyclobutane, illustrating the range of vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| SiH₂ stretch (asym) | 2175 |
| SiH₂ stretch (sym) | 2165 |
| CH₂ stretch | 2950-3050 |
| Ring deformation | 800-1000 |
| α-CH₂ wag | ~1130 |
| Ring puckering | ~150 |
These calculated frequencies for the parent silacyclobutane provide a basis for interpreting the spectra of substituted derivatives like 1,1-bis(1-methylethyl)silacyclobutane.
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical cations. The interpretation of ESR spectra relies on the determination of parameters like hyperfine coupling constants, which provide information about the distribution of the unpaired electron spin density within the molecule.
Theoretical calculations play a crucial role in connecting the experimental ESR spectra to the underlying electronic structure of the radical cation. By computing the ESR parameters for a proposed structure, a direct comparison with the experimental data can be made, thus validating or refuting the proposed structure. While specific computational studies on the radical cation of 1,1-bis(1-methylethyl)silacyclobutane are not prevalent in the literature, the methodology for such investigations is well-established.
Computational approaches, often based on DFT, can be used to optimize the geometry of the radical cation and to calculate the hyperfine coupling constants for the magnetic nuclei within the molecule. These calculations would provide valuable insights into how the unpaired electron is delocalized over the silacyclobutane ring and the bis(1-methylethyl) substituents. Such studies would be instrumental in understanding the structural and dynamic properties of this reactive species.
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Strategic Applications of Silacyclobutane Derivatives in Materials Science and Complex Organic Synthesis
Role of Silacyclobutane (B14746246) in Enabling Complex Organic Synthesis
Silacyclobutane derivatives, particularly 1,1-bis(1-methylethyl)silacyclobutane, have emerged as versatile reagents in organic synthesis, enabling the construction of intricate molecular architectures. Their utility stems from the inherent ring strain of the four-membered ring, which facilitates a variety of ring-opening and functionalization reactions.
Building Blocks for the Preparation of Architecturally Complex Silacyclic Compounds
1,1-Disubstituted silacyclobutanes serve as valuable building blocks for creating more complex silacyclic structures. The strain in the silacyclobutane ring allows for transition metal-catalyzed reactions that proceed via the activation of a silicon-carbon (Si-C) bond. For instance, palladium-catalyzed coupling-cyclization reactions of silacyclobutanes with various organic partners like alkenes, alkynes, and allenoates have been developed. These reactions typically involve the oxidative addition of a C-Si bond of the silacyclobutane to a Pd(0) catalyst, forming a 1-pallada-2-silacyclopentane intermediate. This intermediate can then undergo further reactions, such as intramolecular insertion of an alkyne, to form more complex cyclic systems. nih.gov
These strategies provide efficient pathways to chiral silacycles containing tetraorganosilicon stereocenters. nih.gov The reactivity of silacyclobutanes, driven by their unique ring strain, has also been harnessed in reactions with cycloketones, cyclopropenes, and aryl halides, further expanding the library of accessible complex benzosilacycles. nih.gov The ability to functionalize both C-Si and Si-H sigma bonds in silacyclobutane derivatives underscores their importance as versatile synthons in the construction of diverse and structurally complex organosilicon compounds. nih.gov
Facilitation of Novel C-H Silylation Reactions
Silacyclobutanes have been identified as effective reagents for C-H bond silylation. nih.gov Under rhodium catalysis, silacyclobutanes can react with both C(sp²)–H and C(sp³)–H bonds. pku.edu.cnnih.gov This process involves the sequential activation of C-Si and C-H bonds, leading to the formation of various π-conjugated siloles with high yields and regioselectivity. nih.gov
Initial mechanistic proposals suggested the reaction proceeds through oxidative addition of the silacyclobutane to a Rh(I) complex, followed by an endocyclic β-hydride elimination. acs.org However, further computational and experimental studies have refined this understanding. It is now understood that the active catalytic species is a [Rh]–H complex, which is generated in situ. pku.edu.cnnih.gov This [Rh]–H species initiates the catalytic cycle by undergoing oxidative insertion into the silacyclobutane. acs.org Subsequent reductive elimination and C-H bond activation steps lead to the final silylated product and regeneration of the active catalyst. acs.org The use of a discretely synthesized [Rh]–H catalyst has been shown to significantly improve reaction rates and yields, highlighting the importance of this mechanistic insight. pku.edu.cnnih.gov This methodology has proven effective for the intramolecular C-H silylation of a variety of silacyclobutane substrates, even those that are resistant under other conditions. pku.edu.cn
| Catalyst System | Key Mechanistic Feature | Advantage |
| Rh(I)/TMS-segphos | Sequential C-Si/C-H bond activation | High yields and regioselectivities for π-conjugated siloles. nih.gov |
| [Rh]–Cl (initially proposed) | Endocyclic β-hydride elimination | Provided an initial framework for understanding the reaction. acs.org |
| [Rh]–H (refined mechanism) | In situ generation of active [Rh]–H species | More efficient catalysis with improved reaction rates and yields. pku.edu.cnnih.gov |
Advances in Stereoselective Synthesis and Chiral Organosilicon Compounds
The development of synthetic methods for chiral organosilicon compounds, particularly those with a stereogenic silicon center, is a growing area of research. nih.gov Silacyclobutanes have played a role in advancing this field, primarily through transition metal-catalyzed stereoselective C-H activation and silylation reactions. rsc.org
A key strategy for creating silicon-stereogenic centers involves the asymmetric desymmetrization of prochiral silanes. snnu.edu.cn Rhodium-catalyzed tandem silacyclobutane desymmetrization/C-H silylation has been successfully employed to prepare chiral tetraorganosilanes. snnu.edu.cn This approach has been used to synthesize a variety of dibenzosiloles with stereogenic quaternary silicon centers in good yields and with high enantioselectivity. snnu.edu.cn
The synthesis of silicon-stereogenic optically active silylboranes represents another significant advancement. nih.govchemrxiv.org These compounds can be prepared through the stereospecific platinum-catalyzed Si-H borylation of chiral hydrosilanes. nih.govchemrxiv.org The resulting chiral silylboranes are versatile reagents that can be used to generate silicon-stereogenic silyl (B83357) nucleophiles with high enantiopurity and configurational stability. nih.govresearchgate.net These nucleophiles can then be used in a variety of subsequent reactions to create a diverse range of chiral organosilicon compounds. nih.govresearchgate.net
The "carbon-silicon switch" or "sila-substitution" strategy involves the replacement of a specific carbon atom in an organic molecule with a silicon atom. researchgate.netresearchgate.net This bioisosteric replacement can lead to significant changes in the physicochemical and biological properties of the molecule due to the fundamental differences between carbon and silicon, such as covalent radii and electronegativity. researchgate.netresearchgate.net
This strategy has been particularly impactful in drug design, where the introduction of silicon can improve pharmacological potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net The replacement of carbon with silicon can alter a molecule's absorption, distribution, metabolism, elimination, and toxicity (ADMETox) profile. nih.gov For instance, the increased strength of a silanol (B1196071) hydrogen bond compared to its carbinol counterpart can lead to improved biochemical potency in molecules where a hydroxyl group acts as a hydrogen-bond donor. rsc.org The carbon-silicon switch strategy has been successfully applied to develop silicon analogues of known drugs, demonstrating its potential to generate novel functional molecules with enhanced properties. researchgate.netresearchgate.net
| Property | Carbon | Silicon | Impact of C/Si Switch |
| Covalent Radius | Smaller | Larger | Alters molecular shape and size. researchgate.net |
| Electronegativity | Higher | Lower | Affects bond polarity and reactivity. researchgate.net |
| Bond Lengths | Shorter | Longer | Can influence molecular conformation. soci.org |
| Bond Strengths (with O, F) | Weaker | Stronger | Can impact metabolic stability. soci.org |
Specific Research and Applications of 1,1-bis(1-methylethyl)silacyclobutane as a Synthetic Precursor
While the broader class of silacyclobutanes has seen extensive research, specific applications focusing solely on 1,1-bis(1-methylethyl)silacyclobutane as a synthetic precursor are less detailed in the provided context. However, the general reactivity patterns and synthetic strategies developed for other 1,1-disubstituted silacyclobutanes are directly applicable. The bulky bis(1-methylethyl) groups (diisopropyl groups) on the silicon atom can influence the stereochemical outcome of reactions and the stability of intermediates.
The principles of transition metal-catalyzed ring-opening and functionalization, C-H silylation, and stereoselective synthesis discussed in the preceding sections form the foundation for the utility of 1,1-bis(1-methylethyl)silacyclobutane. Its role as a building block for complex silacyclic compounds and in the synthesis of chiral organosilicon molecules is anticipated to be a fruitful area of continued research, leveraging the unique steric and electronic properties conferred by the diisopropyl substituents.
Future Directions and Emerging Research Avenues in Silacyclobutane Chemistry
Exploration of Novel Catalytic Systems for Diverse Functionalization
A primary focus of future research lies in the discovery and development of new catalytic systems to unlock unprecedented transformations of the silacyclobutane (B14746246) ring. While palladium and rhodium have been instrumental, researchers are expanding the catalytic toolkit to include other transition metals, enabling novel reactivity and selectivity.
Key research frontiers include:
Earth-Abundant Metal Catalysis: Nickel-based catalytic systems are gaining traction due to their lower cost and unique catalytic properties compared to precious metals. researchgate.net For instance, nickel catalysis can achieve reductive coupling reactions of 1-chloro-substituted silacyclobutanes with various halides, avoiding the need for sensitive organometallic reagents. researchgate.net
Multi-catalytic Systems: The integration of multiple catalysts in a single pot to perform cascade reactions is a powerful strategy. A cooperative system involving rhodium, copper, a Brønsted acid, and magnesium has been shown to facilitate complex multicomponent reactions with high selectivity. researchgate.net
Ligand-Controlled Divergent Synthesis: The choice of ligand in a metal complex can exquisitely control the reaction pathway. Future work will focus on designing sophisticated ligands that can steer the reaction towards different products from the same starting materials, a concept known as chemodivergence. researchgate.net This allows for the synthesis of diverse molecular architectures, such as (benzo)silacyclohexenes or allyl vinylsilanes, simply by tuning the ligand. researchgate.net
Asymmetric Catalysis: The development of chiral catalysts is crucial for producing enantiomerically pure silicon-stereogenic compounds. researchgate.netnih.gov Chiral phosphine (B1218219) ligands in nickel catalysis and chiral phosphoramidite (B1245037) ligands in palladium-catalyzed ring expansions are paving the way for the asymmetric synthesis of valuable organosilicon molecules. researchgate.netacs.org
| Catalyst System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Nickel / Chiral Phosphine Ligand | Reductive Coupling / Asymmetric Synthesis | Low cost, formation of silicon-stereogenic centers | researchgate.net |
| Rhodium / Copper / Brønsted Acid / Magnesium | Multicomponent Reaction | High chemo-, diastereo-, and enantioselectivity | researchgate.net |
| Palladium / PR₃ or Platinum(II) chloride | Ring Expansion with Allenoates | Catalyst-controlled regioselectivity | acs.org |
| [Rh(cod)Cl]₂ / BINAP | Silylation | Use of silacyclobutanes as silylating agents | researchgate.net |
Development of Advanced Synthetic Methodologies with Tunable Selectivity
Building on novel catalytic systems, the development of synthetic methods with precise control over selectivity remains a paramount goal. The ability to dictate the outcome of a reaction—in terms of which bonds are formed and in what spatial arrangement (regio-, diastereo-, and enantioselectivity)—is fundamental to modern organic synthesis.
Future efforts will likely concentrate on:
Catalyst-Controlled Regiodivergence: As demonstrated in the ring expansion of silacyclobutanes with allenoates, the choice of metal catalyst (e.g., palladium versus platinum) can completely switch the regiochemical outcome. acs.org Palladium catalysts favor β,γ-insertion, while platinum catalysts promote γ,β-insertion, leading to different constitutional isomers. acs.org Further exploration of this catalyst-based control will provide access to a wider range of previously inaccessible silacycles.
Enantioselective Si-C Bond Activation: The activation of Si-C bonds in silacyclobutanes provides a powerful platform for constructing complex molecules. nih.gov A significant challenge is to perform this activation enantioselectively, creating chiral molecules with a silicon atom at the stereocenter. Methodologies using chiral ligands, such as Josiphos with rhodium catalysts or chiral phosphines with nickel, are at the forefront of this effort. researchgate.netnih.gov
Substrate-Independent Methodologies: A major aim is to develop robust methods that are tolerant of a wide variety of functional groups on the silacyclobutane and the coupling partner. This broadens the applicability of the chemistry, allowing for the synthesis of more complex and functionalized molecules without the need for extensive protecting group strategies. researchgate.net
Integration of Cutting-Edge Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mit.edu For silacyclobutane chemistry, computational modeling offers a pathway to accelerate discovery by providing deep mechanistic insights that are often difficult to obtain through experiments alone.
Emerging applications in this area include:
Mechanistic Elucidation: Techniques like Density Functional Theory (DFT) are used to map out the potential energy surfaces of reactions. acs.org This allows researchers to understand the step-by-step mechanism, identify key intermediates and transition states, and rationalize observed selectivities. For example, DFT calculations have been used to explain the origin of regio- and stereoselectivity in palladium- and platinum-catalyzed ring expansion reactions. acs.org
Predictive Catalyst Design: By modeling the interactions between a catalyst, the silacyclobutane, and other reactants, it becomes possible to predict which catalyst structures will be most effective for a desired transformation. Computational screening can guide the synthesis of new ligands and catalysts, saving significant experimental time and resources.
Understanding Reaction Pathways: Computational studies can predict the feasibility of different reaction pathways. For instance, calculations have shown that the thermal decomposition of silacyclobutane likely proceeds through a diradical intermediate formed by C-C bond cleavage, rather than a concerted mechanism. acs.org This fundamental understanding is crucial for designing controlled chemical transformations.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Origin of regio- and stereoselectivity | acs.org |
| Ab initio calculations | Structure and energy barrier prediction | Transformation pathways of hypercoordinated silicon | researchgate.net |
| Multiconfigurational Self-Consistent Field (MCSCF) | Reaction pathway analysis | Favored route for thermal ring opening | acs.org |
Investigation of Silacyclobutane in Multi-Component Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov The incorporation of silacyclobutanes into MCRs is a promising but relatively unexplored area that could rapidly generate libraries of complex organosilicon compounds.
Future research will likely involve:
Designing Novel MCRs: The development of new MCRs that utilize the unique reactivity of the silacyclobutane ring as a key step. This could involve transition-metal-catalyzed ring-opening or expansion, followed by interception of the intermediate with other components in the reaction mixture.
Accessing Molecular Diversity: Using silacyclobutanes in MCRs provides a powerful tool for expanding the accessible chemical space for organosilicon compounds. researchgate.net This is particularly relevant in fields like drug discovery, where generating large libraries of structurally diverse molecules is essential for identifying new therapeutic agents. nih.gov
Catalytic MCRs: The development of catalytic MCRs involving silacyclobutanes, such as the multicatalytic system using rhodium, copper, and other catalysts, demonstrates the feasibility of achieving high selectivity in these complex transformations. researchgate.net
Design of Next-Generation Silicon-Containing Materials
The ultimate goal of developing new synthetic methods is often the creation of novel materials with enhanced properties. The incorporation of silicon into organic structures can lead to materials with unique optical, electronic, and biological characteristics. Silacyclobutanes serve as key precursors for these advanced materials.
Promising directions include:
Optoelectronic Materials: Silicon-containing π-conjugated molecules are promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties. nih.gov Ring-opening and ring-expansion reactions of silacyclobutanes provide synthetic routes to these functional sila-arenes. nih.gov
Ceramic Precursors: The thermal decomposition of silacyclobutane derivatives can be used to deposit thin films of silicon carbide (SiC), a highly durable and heat-resistant ceramic. acs.org This has applications in coatings and semiconductor manufacturing.
Biologically Active Molecules: The replacement of a carbon atom with a silicon atom in a biologically active molecule can significantly alter its properties, potentially improving its potency or metabolic stability. nih.gov The development of synthetic strategies using silacyclobutanes will facilitate the creation of novel silicon-containing drug candidates. nih.gov
Q & A
Q. What are the established synthetic methodologies for Silacyclobutane, 1,1-bis(1-methylethyl)-, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via palladium-catalyzed [σ+π] cycloaddition between silacyclobutanes and acetylenes. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enhances regioselectivity .
- Solvent : Toluene or THF at 80–100°C improves reaction efficiency.
- Substrate ratio : A 1:1 molar ratio of silacyclobutane to acetylene minimizes side products.
Yields typically range from 60–85%, with higher temperatures (>100°C) favoring decomposition. For reproducibility, ensure rigorous exclusion of moisture and oxygen .
Q. How can researchers characterize the structural and electronic properties of Silacyclobutane, 1,1-bis(1-methylethyl)-?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., isopropyl groups at δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH). ²⁹Si NMR confirms the silacyclobutane ring (δ 10–20 ppm) .
- X-ray crystallography : Resolves steric effects from bulky isopropyl groups and ring strain (bond angles ~88° for Si-C-Si) .
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to correlate with reactivity .
Q. What are the primary reactivity patterns of Silacyclobutane, 1,1-bis(1-methylethyl)-, with unsaturated hydrocarbons?
Methodological Answer: The compound undergoes ring-opening reactions with alkynes or alkenes via palladium catalysis:
- With terminal alkynes : Forms silicon-containing bicyclic frameworks via [2+2] cycloaddition .
- With strained alkenes (e.g., norbornene) : Generates spirocyclic silanes through Si-C bond insertion .
Monitor reaction progress using GC-MS to detect intermediates like silacyclopentenes.
Advanced Research Questions
Q. How can mechanistic discrepancies in silacyclobutane reactivity be resolved?
Methodological Answer: Contradictions in reported reactivity (e.g., competing [2+2] vs. [4+2] pathways) arise from ligand effects and steric hindrance. To address this:
- Kinetic studies : Use in-situ IR or UV-vis spectroscopy to track intermediate formation.
- Isotopic labeling : Introduce deuterated substrates (e.g., D₂O quench) to identify proton-transfer steps.
- Computational modeling : Compare activation energies for competing pathways using DFT (e.g., B3LYP/6-31G*) .
Q. What strategies optimize stereochemical control in silacyclobutane-derived polymers?
Methodological Answer:
- Chiral ligands : Employ (R)-BINAP or Josiphos ligands to induce axial chirality during polymerization .
- Temperature control : Lower temperatures (–20°C) reduce racemization of silicon stereocenters.
- Post-polymerization modification : Use click chemistry (e.g., azide-alkyne cycloaddition) to append functional groups without disrupting stereochemistry .
Q. How can computational methods predict the stability of silacyclobutane derivatives under varying conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Assess thermal stability by modeling bond dissociation energies (BDEs) for Si-C bonds (~250–300 kJ/mol).
- Solvent effects : Use COSMO-RS to predict solubility and degradation in polar solvents (e.g., acetone vs. hexane).
- Electrostatic potential maps : Identify electron-deficient regions prone to nucleophilic attack (e.g., at the silicon center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
